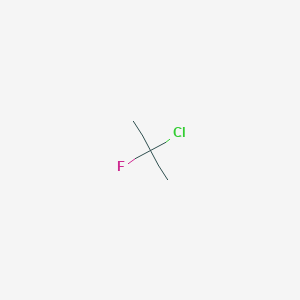

2-Chloro-2-fluoropropane

Description

Significance of 2-Chloro-2-fluoropropane within Alkane Derivatives Research

2-Chloro-2-fluoropropane (C₃H₆ClF) holds a specific place within the study of halogenated alkane derivatives. As a hydrochlorofluorocarbon (HCFC), it belongs to a class of compounds developed as transitional replacements for CFCs. encyclopedia.com Its significance in research stems primarily from its utility as a synthetic intermediate and as a model compound for studying reaction mechanisms.

The presence of both chlorine and fluorine on the same tertiary carbon atom gives 2-chloro-2-fluoropropane unique reactivity. This structure allows for selective reactions, making it a useful building block in organic synthesis. For instance, it can be used in the synthesis of other fluorinated compounds. smolecule.com Research has explored its synthesis, often through the addition of hydrogen fluoride (B91410) to 2-chloropropene (B1346963). acs.orgacs.org One improved method demonstrated that this reaction could be achieved in high yield by using nitrobenzene (B124822) as a solvent to moderate the reactivity of hydrogen fluoride. acs.org

Furthermore, the study of compounds like 2-chloro-2-fluoropropane contributes to the fundamental understanding of organofluorine chemistry. sci-hub.se The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Research on the synthesis and reactions of such molecules is crucial for developing new materials and pharmaceuticals. wikipedia.orgsci-hub.se

Scope and Research Focus on 2-Chloro-2-fluoropropane

Contemporary research on 2-Chloro-2-fluoropropane is primarily centered on its synthesis and its role as a reagent in organic chemistry. Studies have focused on optimizing its production to achieve high yields and purity while minimizing byproducts. acs.org A key synthetic route involves the stannic chloride catalyzed addition of anhydrous hydrogen fluoride to 2-chloropropene. acs.org

The compound serves as a precursor in the synthesis of more complex halogenated alkanes. For example, it can be partially fluorinated to produce other HCFCs, although these reactions can be challenging to control. sci-hub.se Its reactions, such as photochlorination, have also been investigated, revealing pathways that can lead to the formation of smaller carbon-fragment products. sci-hub.se

The primary application remains in specialized chemical synthesis, where its unique combination of halogens allows for specific chemical transformations. While it was considered a potential candidate for aerosol applications due to its boiling point, its main role has been within the laboratory and industrial synthesis of other chemical products. sci-hub.se

Properties of 2-Chloro-2-fluoropropane

| Property | Value |

| CAS Number | 420-44-0 |

| Molecular Formula | C₃H₆ClF |

| Molecular Weight | 96.53 g/mol |

| Boiling Point | 35.2 °C |

| IUPAC Name | 2-chloro-2-fluoropropane |

Data sourced from PubChem and other chemical databases. acs.orgnih.govchemspider.com

Synthesis of 2-Chloro-2-fluoropropane

| Reactants | Catalyst/Solvent | Conditions | Yield |

| 2-Chloropropene, Anhydrous Hydrogen Fluoride | Stannic Chloride | - | 47% |

| 2-Chloropropene, Anhydrous Hydrogen Fluoride | Nitrobenzene | 14°C, 10 min | 75% |

This table summarizes findings from research on improved synthesis methods. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClF/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDRISGAWJUQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576896 | |

| Record name | 2-Chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-44-0 | |

| Record name | Propane, 2-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 2 Fluoropropane

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 2-Chloro-2-fluoropropane relies on fundamental organic reactions that have been well-documented in chemical literature. These methods involve the manipulation of propane (B168953) derivatives through halogenation and halogen exchange, or the construction of the target molecule via addition reactions to unsaturated precursors.

Direct halogenation of propane is generally not a selective method for producing 2-Chloro-2-fluoropropane due to the formation of multiple isomers. libretexts.org The reactivity of hydrogen atoms on a propane molecule varies, with secondary hydrogens being more susceptible to substitution than primary hydrogens. libretexts.org Light-induced chlorination of propane, for example, yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.org Subsequent fluorination would further complicate the product mixture.

A more controlled and widely utilized method is the halogen exchange reaction , particularly the Swarts reaction . collegedunia.comorganicmystery.com This reaction is a cornerstone for the preparation of alkyl fluorides from alkyl chlorides or bromides. organicmystery.com In this process, a pre-existing chloro- or bromoalkane is heated with a metal fluoride (B91410), such as antimony trifluoride (SbF₃), silver(I) fluoride (AgF), or mercury(II) fluoride (Hg₂F₂), to replace the heavier halogen with fluorine. organicmystery.com For the synthesis of 2-Chloro-2-fluoropropane, a suitable precursor would be 2,2-dichloropropane (B165471). The reaction involves a nucleophilic substitution mechanism where the fluoride ion from the metallic fluoride displaces a chloride ion from the 2,2-dichloropropane. collegedunia.com The use of antimony trifluoride is particularly effective when multiple halogens on the same carbon need to be replaced. organicmystery.com

Table 1: Comparison of Halogen Exchange Fluorinating Agents (Swarts Reaction)

| Fluorinating Agent | Chemical Formula | Typical Substrate | Key Characteristics |

| Antimony Trifluoride | SbF₃ | Polyhaloalkanes (e.g., 2,2-Dichloropropane) | Effective for replacing multiple halogens on a single carbon; often used with a catalyst like SbCl₅. organicmystery.com |

| Silver(I) Fluoride | AgF | Alkyl Chlorides/Bromides | A common and effective reagent for single halogen exchange. organicmystery.com |

| Mercury(II) Fluoride | Hg₂F₂ | Alkyl Chlorides/Bromides | One of the original Swarts reagents, though its use is limited by toxicity concerns. thieme-connect.de |

| Cobalt(II) Fluoride | CoF₂ | Alkyl Halides | Another metallic fluoride used in halide exchange reactions. organicmystery.com |

Addition reactions to alkenes provide another powerful route to halogenated propanes. While the addition of halogens like Cl₂ or Br₂ across a double bond typically results in a vicinal dihalide (halogens on adjacent carbons), a more direct and efficient synthesis of 2-Chloro-2-fluoropropane involves the addition of hydrogen fluoride (HF) to an appropriate alkene precursor. libretexts.orgmsu.edu

A highly effective established method is the addition of anhydrous hydrogen fluoride to 2-chloropropene (B1346963). acs.org This reaction can be performed smoothly and in high yield (75%) when moderated by a solvent like nitrobenzene (B124822). acs.org The solvent helps to control the reactivity of HF, allowing for a clean addition across the double bond without significant formation of byproducts like 2,2-difluoropropane (B1294401) or tars. acs.org The reaction mechanism follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1 of 2-chloropropene), and the fluoride ion adds to the more substituted carbon (C2), which already bears the chlorine atom, thus forming the desired geminal dihalide structure.

Table 2: Synthesis of 2-Chloro-2-fluoropropane via Addition of HF to 2-Chloropropene

| Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |

| Stannic Chloride (SnCl₄) | Not specified | Not specified | 47% | acs.org |

| Nitrobenzene | 14°C | 10 minutes | 75% | acs.org |

Longer reaction times in this system can lead to disproportionation, yielding 2,2-difluoropropane and 2,2-dichloropropane. acs.org

Reaction Engineering and Process Optimization for 2-Chloro-2-fluoropropane Production

The industrial-scale production of 2-Chloro-2-fluoropropane and other halocarbons relies heavily on reaction engineering and process optimization to maximize efficiency, purity, and safety while minimizing costs.

Continuous Flow Reactor Systems for Halocarbon Synthesis

For industrial-scale synthesis of halocarbons, continuous flow reactors are increasingly preferred over batch reactors. These systems allow for precise control over crucial reaction parameters such as temperature, pressure, and reactant feed rates, which is essential for maintaining consistent product quality. The improved heat and mass transfer characteristics of continuous flow reactors help to prevent hotspots and unwanted side reactions, leading to higher selectivity and yields. This level of control is particularly important for exothermic halogenation reactions. The ability to operate at a steady state improves reproducibility and simplifies process scale-up.

Pressure and Temperature Modulation in Synthetic Processes

Pressure and temperature are critical variables that must be carefully modulated to optimize the synthesis of 2-Chloro-2-fluoropropane. The reaction temperature directly influences the reaction rate; however, excessively high temperatures can lead to decomposition or the formation of undesired byproducts through over-halogenation or elimination reactions. google.com For instance, in related fluorination processes, reaction temperatures are often maintained within a specific range, such as 50°C to 200°C, to balance reaction speed with selectivity. google.com

Pressure is controlled to maintain the reactants in the appropriate phase (liquid or gas) and to influence the reaction equilibrium. In industrial settings, reactions are often conducted under elevated pressure to increase the concentration of gaseous reactants like hydrogen fluoride in the liquid phase, thereby accelerating the reaction. smolecule.com

| Parameter | Typical Range/Condition | Purpose/Effect | Reference |

|---|---|---|---|

| Temperature (Fluorination) | 50°C - 200°C | Controls reaction rate vs. selectivity; avoids decomposition. | google.com |

| Temperature (Chlorination) | -20°C - 60°C | Optimizes selective chlorination while minimizing side reactions. | google.com |

| Pressure | Elevated | Maintains reactants in the desired phase and increases reaction rate. | smolecule.com |

| Catalyst Concentration | 0.1 - 10 mol % | Ensures efficient catalysis without excessive cost or downstream removal issues. | google.com |

Isolation and Purification Techniques for Halogenated Compounds

Following the synthesis, a multi-step purification process is required to isolate 2-Chloro-2-fluoropropane from the crude reaction mixture. This mixture typically contains unreacted starting materials, the catalyst, acidic byproducts (like HCl), and other halogenated compounds. A common purification sequence for a similar compound, 2-chloro-2-methylpropane, provides a relevant model. scribd.com

Washing: The crude product is first washed with water to remove water-soluble impurities. scribd.com

Neutralization: A wash with a dilute basic solution, such as sodium bicarbonate, is performed to neutralize and remove any remaining acidic components. scribd.com

Drying: The organic layer is then separated and treated with an anhydrous drying agent, like magnesium sulfate, to remove dissolved water. scribd.com

Distillation: Finally, fractional distillation is employed to separate the pure 2-Chloro-2-fluoropropane from any remaining impurities based on differences in their boiling points. scribd.com Given that 2-Chloro-2-fluoropropane has a boiling point of approximately 35.2°C, this step must be conducted carefully to prevent loss of the volatile product. sci-hub.se

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 2 Fluoropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for haloalkanes. s3waas.gov.in For 2-chloro-2-fluoropropane, the tertiary nature of the electrophilic carbon atom heavily influences the operative mechanism. glowscotland.org.uk A nucleophile attacks the carbon atom bearing the halogen, which has a partial positive charge due to the electronegativity of the halogens. s3waas.gov.inksu.edu.sa

The substitution reactions of 2-chloro-2-fluoropropane are dominated by the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. firsthope.co.inaskthenerd.com The tertiary structure creates significant steric hindrance around the electrophilic carbon, making the concerted backside attack required for an SN2 (Substitution, Nucleophilic, Bimolecular) reaction highly unfavorable. ksu.edu.sa

The SN1 pathway proceeds in two steps:

Ionization: The carbon-halogen bond breaks heterolytically to form a planar tertiary carbocation and a halide ion. This is the slow, rate-determining step. glowscotland.org.ukucsd.edu

Nucleophilic Attack: The nucleophile rapidly attacks the carbocation intermediate to form the final product. glowscotland.org.ukucsd.edu

The kinetics of the SN1 reaction are first-order, depending only on the concentration of the substrate, 2-chloro-2-fluoropropane. firsthope.co.inulethbridge.ca The rate law is expressed as:

Rate = k[C₃H₆ClF]

Because the nucleophile is not involved in the rate-determining step, its concentration does not affect the reaction rate. ulethbridge.ca

From a stereochemical perspective, the SN1 mechanism involves a planar carbocation intermediate. glowscotland.org.uk This planarity allows the nucleophile to attack from either face with equal probability. If the electrophilic carbon were a chiral center, this would result in a racemic mixture of products (both inversion and retention of configuration). ucsd.edu However, 2-chloro-2-fluoropropane is an achiral molecule, so while the mechanism proceeds through a planar intermediate, it does not lead to stereoisomeric products.

The presence of both chlorine and fluorine on the central carbon atom introduces competitive pathways for the SN1 reaction, as either halogen can act as the leaving group. The rate of the SN1 reaction is critically dependent on the stability of the leaving group, which corresponds to the strength of the carbon-halogen bond.

The carbon-chlorine bond is significantly weaker and longer than the carbon-fluorine bond. s3waas.gov.in This makes the chloride ion a much better leaving group than the fluoride (B91410) ion. Consequently, nucleophilic substitution reactions on 2-chloro-2-fluoropropane will preferentially proceed via the cleavage of the C-Cl bond.

Furthermore, the high electronegativity of fluorine exerts a strong negative inductive effect, which can destabilize the adjacent developing positive charge of the carbocation intermediate. researchgate.net While both halogens are electron-withdrawing, the effect from fluorine is more pronounced, making the formation of a carbocation by C-F bond cleavage less favorable than by C-Cl bond cleavage.

| Property | C-F Bond | C-Cl Bond | Influence on Reactivity |

|---|---|---|---|

| Average Bond Enthalpy (kJ/mol) | ~485 | ~340 | The weaker C-Cl bond breaks more easily, making Cl⁻ a better leaving group. |

| Average Bond Length (pm) | ~138 | ~178 | The longer C-Cl bond is weaker and more readily cleaved. |

| Electronegativity of Halogen | 3.98 | 3.16 | Fluorine's higher electronegativity destabilizes an adjacent carbocation more strongly via induction. |

Computational chemistry provides valuable insights into the mechanisms and energetics of reactions involving haloalkanes. researchgate.netnih.gov For the SN1 reaction of 2-chloro-2-fluoropropane, theoretical calculations can model the transition state of the rate-determining ionization step. This transition state involves the stretching and breaking of the carbon-halogen bond, leading to the formation of the carbocation intermediate.

Computational studies on related 2-substituted-1-fluoroethanes and other haloalkanes confirm the energetic landscape. swarthmore.edu Ab initio and density functional theory (DFT) calculations would show a significantly lower activation energy barrier for the cleavage of the C-Cl bond compared to the C-F bond. This difference in energy validates that the chloride ion is the preferred leaving group. These studies can also analyze the electronic structure of the transition state, confirming its carbocation-like character and the influence of the halogen substituents on its stability. researchgate.net

Solvent Effects on Nucleophilic Reactivity

The choice of solvent has a profound impact on the rate of SN1 reactions. libretexts.org Because the rate-determining step involves the formation of charged species (a carbocation and a halide ion) from a neutral molecule, polar solvents are required to stabilize these ions. libretexts.orglibretexts.org

Polar protic solvents , such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions for 2-chloro-2-fluoropropane. libretexts.org These solvents can stabilize both the carbocation and the leaving group. The lone pairs on the oxygen atom of the solvent can solvate the carbocation, while the partially positive hydrogen atoms can form strong hydrogen bonds with the departing halide anion. libretexts.org This solvation significantly lowers the energy of the transition state, thereby increasing the reaction rate. libretexts.org

Polar aprotic solvents (e.g., acetone, acetonitrile, DMF) are less effective for SN1 reactions. While they have dipoles that can solvate the carbocation, they lack the ability to form hydrogen bonds to stabilize the anion, making them less efficient at promoting ionization compared to protic solvents. youtube.com Non-polar solvents are generally unsuitable for SN1 reactions as they cannot adequately stabilize the ionic intermediates.

| Solvent Type | Examples | Effect on SN1 Rate | Reason |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH) | Fast | Effectively stabilizes both the carbocation and the leaving group anion through dipole interactions and hydrogen bonding. libretexts.org |

| Polar Aprotic | Acetone (CH₃COCH₃), Acetonitrile (CH₃CN) | Slow | Stabilizes the carbocation but is less effective at stabilizing the leaving group anion due to the lack of hydrogen bonding. youtube.com |

| Non-Polar | Hexane, Benzene | Very Slow / No Reaction | Does not effectively stabilize the charged intermediates formed during the rate-determining step. |

Elimination Reactions

Tertiary haloalkanes like 2-chloro-2-fluoropropane can also undergo elimination reactions, often in competition with SN1 substitution. americanboard.org The most common elimination pathway for this substrate is the E1 (Elimination, Unimolecular) mechanism.

The E1 reaction shares the same first step as the SN1 reaction: the formation of a tertiary carbocation. askthenerd.com In the second step, a base (which can be a weak base, such as the solvent) removes a proton from an adjacent carbon atom (a β-carbon), leading to the formation of a double bond.

For 2-chloro-2-fluoropropane, the intermediate is the 2-fluoro-2-propyl cation (assuming the more favorable loss of chloride). A base can then abstract a proton from one of the two methyl groups, resulting in the formation of 2-fluoropropene.

E1 reactions are favored over SN1 reactions by higher temperatures and the use of nucleophiles that are also weak bases. If a strong, sterically hindered base is used, the E2 (Elimination, Bimolecular) mechanism may be favored. askthenerd.com

Computational and Theoretical Studies of 2 Chloro 2 Fluoropropane

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental in determining the geometric and electronic properties of 2-Chloro-2-fluoropropane from first principles.

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for predicting molecular structures and properties. conicet.gov.ar For 2-Chloro-2-fluoropropane, these calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. While dedicated computational studies on 2-Chloro-2-fluoropropane are not extensively published, its microwave spectrum has been observed and analyzed, yielding rotational, centrifugal distortion, and chlorine quadrupole coupling constants. researchgate.netresearchgate.net These experimental results provide a crucial benchmark for validating the accuracy of theoretical calculations.

DFT methods, such as those using the B3LYP functional, or ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to compute these properties. conicet.gov.arresearchgate.net For instance, studies on the related molecule 2-fluoropropane (B1329498) have determined its complete equilibrium geometry using Hartree-Fock calculations, which can be compared to experimental values. researchgate.net A similar approach for 2-Chloro-2-fluoropropane would involve systematic calculations to find the lowest energy structure, which can then be compared against the rotational constants derived from microwave spectroscopy. researchgate.netresearchgate.net

Table 1: Illustrative Structural Parameters of Related Fluoropropanes from Computational and Experimental Data| Parameter | Molecule | Value | Method | Reference |

|---|---|---|---|---|

| C-C Bond Length | 2-Fluoropropane | 1.514 ± 0.004 Å | Gas Electron Diffraction | oup.com |

| C-F Bond Length | 2-Fluoropropane | 1.405 ± 0.005 Å | Gas Electron Diffraction | oup.com |

| CCC Angle | 2-Fluoropropane | 114.6 ± 1.5° | Joint Diffraction/Microwave Analysis | oup.com |

| Dipole Moment | 2,2-Dichloropropane (B165471) | 2.14 D | Microwave Spectroscopy | researchgate.net |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Chloro-2-fluoropropane, the primary rotational dynamics involve the two methyl (-CH₃) groups. Theoretical calculations can determine the energy barriers for this internal rotation. Studies on similar molecules, such as 2-fluoropropane, have determined the barrier to internal rotation of the methyl groups to be approximately 3.29 kcal/mol using a two-coupled rotor model based on far-infrared spectra and ab initio calculations. researchgate.net For 1-fluoropropane, the C-C rotational barrier is about 1 kcal/mol less than that of butane. msu.edu These findings suggest that the rotational barrier in 2-Chloro-2-fluoropropane would be influenced by the steric and electronic effects of the chlorine and fluorine substituents on the central carbon.

Table 2: Torsional Barriers of Related Propane (B168953) Derivatives| Molecule | Torsional Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| 2-Fluoropropane | 3.29 ± 0.12 | Ab Initio / Far-IR Spectroscopy | researchgate.net |

| 1-Fluoropropane | ~2.9 (Compared to Butane) | Enthalpy Measurements | msu.edu |

The electronic structure of 2-Chloro-2-fluoropropane is heavily influenced by the presence of highly electronegative fluorine and chlorine atoms. This leads to significant bond polarity and a non-zero molecular dipole moment. Computational methods like Natural Bond Orbital (NBO) analysis can be used to analyze the charge distribution, revealing the partial positive charge on the central carbon atom and partial negative charges on the halogen atoms. conicet.gov.ar This charge separation is critical for understanding the molecule's intermolecular interactions and its reactivity, particularly its susceptibility to nucleophilic attack. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can further elucidate its electron-donating and accepting capabilities. conicet.gov.ar

Molecular Dynamics Simulations and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for 2-Chloro-2-fluoropropane are not widely documented, this computational technique is invaluable for studying the behavior of molecules in a condensed phase (liquid or solid). mdpi.com MD simulations could model the bulk properties of 2-Chloro-2-fluoropropane, such as its density, boiling point, and diffusion coefficients. scispace.com By simulating a system containing many molecules over time, MD can provide insights into intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern its physical properties. Such simulations rely on a force field, a set of parameters that describe the potential energy of the system, which can be derived from or validated by quantum chemical calculations. mdpi.com

Reaction Pathway Analysis and Transition State Theory

Theoretical chemistry plays a crucial role in mapping out the mechanisms of chemical reactions. This involves identifying the transition states and calculating the activation energies associated with a particular reaction pathway.

The mechanism of a chemical reaction can be elucidated by mapping its potential energy surface (PES). conicet.gov.ar A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a reaction involving 2-Chloro-2-fluoropropane, such as its synthesis via fluorination of 2,2-dichloropropane, computational methods can be used to find the minimum energy path from reactants to products. sci-hub.se This path proceeds through a high-energy transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. researchgate.net

Calculations based on Transition State Theory (TST) can then be used to determine the theoretical rate constant for the reaction. researchgate.net For example, in the nucleophilic substitution reaction where a fluoride (B91410) ion replaces a chloride ion on 2,2-dichloropropane to form 2-Chloro-2-fluoropropane, theorists would model the approach of the nucleophile, the breaking of the C-Cl bond, and the formation of the C-F bond to characterize the transition state structure and its associated energy barrier. core.ac.uk

Calculation of Activation Energies and Reaction Rate Constants

Theoretical chemistry enables the calculation of critical kinetic parameters for chemical reactions involving 2-chloro-2-fluoropropane. These computations are vital for understanding its reactivity, atmospheric fate, and potential decomposition pathways. Methods such as Density Functional Theory (DFT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed to model reaction dynamics.

Detailed computational studies on related haloalkanes provide a framework for understanding the reactions of 2-chloro-2-fluoropropane. For instance, research on the unimolecular elimination of hydrogen halides (HF and HCl) from similar structures utilizes DFT to determine the transition state geometries and threshold energies. researchgate.net For the related molecule CF₃CFClCH₃, the threshold energies for HF and HCl elimination were assigned as 61.3 ± 1.5 and 58.5 ± 1.5 kcal mol⁻¹, respectively, based on RRKM theory calculations fitted to experimental data. researchgate.net These calculations involve identifying the transition state structures and computing their energies and vibrational frequencies to predict the rate of reaction. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and other estimation techniques are used to predict reaction rate constants, particularly for atmospheric reactions. The reactions of haloalkanes with hydroxyl (OH) radicals are a primary degradation pathway in the troposphere. rsc.orgresearchgate.net Computational models can estimate site-specific rate coefficients for hydrogen abstraction by OH radicals. rsc.org For example, a method based on the electrotopological state has been used to calculate rate coefficients for various haloalkanes, demonstrating the predictive power of such computational approaches. rsc.org The temperature dependence of these reactions is often described by the Arrhenius equation, and computational methods can predict the necessary activation energies. researchgate.net

Table 1: Theoretical Methods in Reaction Kinetics of Haloalkanes

| Theoretical Method | Application | Key Parameters Calculated |

|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction mechanisms and potential energy surfaces. researchgate.net | Transition state geometries, threshold energies (E₀), vibrational frequencies. researchgate.net |

| RRKM Theory | Calculating rate constants for unimolecular reactions. researchgate.net | Microcanonical rate constants k(E), total elimination rate constants. researchgate.net |

Computational Prediction of Spectroscopic Parameters for Mechanistic Elucidation

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of 2-chloro-2-fluoropropane, which aids in the analysis of experimental spectra and the precise determination of its molecular structure. Ab initio calculations and DFT are used to compute various spectroscopic constants.

The microwave spectra of 2-chloro-2-fluoropropane and its isotopologues have been analyzed, with theoretical predictions providing crucial support for the experimental observations. researchgate.netresearchgate.net These computational studies can accurately predict key parameters that define the rotational spectrum of a molecule.

Key computationally predicted parameters include:

Rotational Constants (A, B, C): These are inversely related to the molecule's moments of inertia and are fundamental for analyzing rotational spectra to determine the precise three-dimensional structure, including bond lengths and angles.

Centrifugal Distortion Constants: As a molecule rotates, centrifugal forces can slightly distort its geometry. Computational algorithms can predict these constants, allowing for more accurate fitting of high-resolution rotational spectra, especially for vibrationally excited states. researchgate.net

Nuclear Quadrupole Coupling Constants: For nuclei with a non-spherical charge distribution, such as chlorine, these constants describe the interaction between the nuclear quadrupole moment and the local electric field gradient. researchgate.netresearchgate.net Their prediction helps in assigning spectral lines and provides information about the electronic environment around the chlorine nucleus.

By comparing these computationally derived parameters with experimental data from techniques like microwave spectroscopy, researchers can confirm the molecular structure and gain insights into intramolecular dynamics. researchgate.netresearchgate.net

Table 2: Computationally Predicted Spectroscopic Parameters and Their Significance

| Spectroscopic Parameter | Significance for Mechanistic Elucidation |

|---|---|

| Rotational Constants | Determination of molecular geometry (bond lengths, bond angles). researchgate.netresearchgate.net |

| Centrifugal Distortion Constants | Analysis of molecular flexibility and high-resolution spectra. researchgate.net |

| Nuclear Quadrupole Coupling Constants | Characterization of the electronic environment around specific nuclei (e.g., Cl). researchgate.netresearchgate.net |

Development and Application of QSAR/QSPR Models for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the physical, chemical, and biological properties of compounds based on their molecular structure. researchgate.netresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

For 2-chloro-2-fluoropropane, QSPR models have been successfully applied to predict important physical properties. These models are built by correlating various molecular descriptors—numerical values that encode structural information—with experimental data for a set of similar compounds.

Surface Tension: A QSPR study on propane derivatives used molecular descriptors to predict their surface tension. univ-annaba.dz For 2-chloro-2-fluoropropane, the model yielded a predicted value in excellent agreement with the experimental data. univ-annaba.dz

Normal Boiling Point: A molecular similarity method, which is a type of QSPR, was used to estimate the normal boiling points of a large set of haloalkanes. scispace.com This approach quantified molecular similarity using topological indices to predict the boiling point of 2-chloro-2-fluoropropane. scispace.com

Radiative Efficiency: The potential of a substance to contribute to global warming can be estimated through its radiative efficiency. A calculated value for the radiative efficiency of 2-chloro-2-fluoropropane has been reported, which is a property predictable by such computational models. epa.gov

These models are valuable for estimating the properties of new or untested chemicals, saving time and resources compared to experimental measurements. researchgate.net

Table 3: QSPR-Predicted Properties of 2-Chloro-2-fluoropropane

| Property | Experimental Value | Predicted Value | QSPR Model/Method |

|---|---|---|---|

| Surface Tension (dyn/cm) | 17.60 | 17.58 | QSPR for propane derivatives univ-annaba.dz |

| Normal Boiling Point (°C) | 35.2 | 25.5 | Molecular Similarity scispace.com |

Advanced Spectroscopic Research Methodologies Applied to 2 Chloro 2 Fluoropropane and Its Reactivity

Microwave Spectroscopy for Rotational Constants and Molecular Structure Determination

Microwave spectroscopy is a powerful technique for determining the precise rotational constants and, consequently, the detailed molecular structure of gas-phase molecules. The analysis of the rotational spectra of 2-chloro-2-fluoropropane and its isotopologues allows for the accurate determination of bond lengths and angles.

High-Resolution Rotational Spectroscopy of Halogenated Propanes

High-resolution rotational spectroscopy has been successfully applied to a variety of halogenated propanes, providing a wealth of structural data. For instance, the microwave spectra of 2-fluoropropane (B1329498) have been measured and analyzed to yield rotational constants for the ground state. researchgate.netrsc.org Similarly, comprehensive studies of 2,2-dichloropropane (B165471) have been conducted, analyzing its rotational spectrum to determine molecular geometry and nuclear quadrupole coupling constants. researchgate.net

For comparative purposes, the rotational constants for the related molecule 2-fluoropropane are presented in the interactive table below.

| Rotational Constant | Value (MHz) |

|---|---|

| A | 8693.82 |

| B | 8102.51 |

| C | 4788.83 |

Derivation of Equilibrium Structures and Bond Parameters

The determination of the equilibrium structure from rotational constants is a cornerstone of microwave spectroscopy. By analyzing the spectra of multiple isotopic species, the atomic coordinates can be precisely located within the molecule's principal axis system. This method has been applied to numerous halogenated propanes to derive accurate bond lengths and angles.

In their study, Takeo et al. utilized the rotational constants of 2-chloro-2-fluoropropane and its isotopologues to discuss the changes in bond lengths with adjacent atoms or substituted groups. researchgate.netepa.gov The substitution of hydrogen with chlorine and fluorine atoms significantly alters the molecular geometry and the moments of inertia. The analysis of these changes provides valuable information about the electronic effects of the halogen substituents.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. This data is essential for understanding conformational isomers, intramolecular interactions, and the forces that govern molecular motion.

Assignment of Fundamental Vibrational Modes

The infrared and Raman spectra of halogenated propanes exhibit a rich array of absorption bands and scattering lines, each corresponding to a specific vibrational mode. The assignment of these fundamental modes is a critical step in the analysis. For instance, the vibrational spectrum of 2-chloropropane has been extensively studied, with assignments made for the various C-H, C-C, and C-Cl stretching and bending vibrations. cdnsciencepub.com

While a detailed experimental vibrational analysis specifically for 2-chloro-2-fluoropropane is not extensively documented in readily available literature, theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable predictions of the vibrational frequencies and their corresponding modes. nih.gov By analogy with related molecules, the spectrum of 2-chloro-2-fluoropropane is expected to show characteristic bands for:

C-H stretching: in the 2900-3000 cm⁻¹ region.

CH₃ deformation: around 1375-1450 cm⁻¹.

C-C stretching: in the 800-1200 cm⁻¹ range.

C-Cl stretching: typically observed between 600 and 800 cm⁻¹.

C-F stretching: expected in the 1000-1400 cm⁻¹ region.

Skeletal deformations: at lower frequencies.

The interactive table below provides a hypothetical assignment of some fundamental vibrational modes for 2-chloro-2-fluoropropane based on data from analogous compounds and general spectroscopic principles.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| CH₃ Asymmetric Stretch | ~2980 | IR, Raman |

| CH₃ Symmetric Stretch | ~2920 | IR, Raman |

| CH₃ Asymmetric Deformation | ~1450 | IR, Raman |

| CH₃ Symmetric Deformation | ~1380 | IR, Raman |

| C-F Stretch | ~1150 | IR, Raman |

| C-C Stretch | ~950 | Raman |

| C-Cl Stretch | ~700 | IR, Raman |

| Skeletal Bending | <500 | IR, Raman |

Studies of Intramolecular Interactions and Torsional Potentials

The presence of bulky and electronegative halogen atoms in 2-chloro-2-fluoropropane leads to significant intramolecular interactions that influence its conformational preferences and rotational dynamics. The analysis of low-frequency vibrational modes, particularly the torsional modes of the methyl groups, can provide quantitative information about the barriers to internal rotation.

For propane (B168953) and its derivatives, the barrier to methyl group rotation is a key parameter that can be determined from far-infrared or Raman spectroscopy. nih.gov In 2-chloro-2-fluoropropane, the interaction between the methyl groups and the halogen atoms will affect the torsional potential. The "gauche effect," where a conformation with electronegative substituents in a gauche arrangement is favored, may also play a role in the conformational equilibrium of this molecule. swarthmore.edu Computational studies on related fluorinated and chlorinated ethanes and propanes have been used to explore these torsional potentials and the underlying electronic and steric effects. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and studying reaction mechanisms in solution. The chemical shifts, coupling constants, and relaxation times of nuclei such as ¹H, ¹³C, and ¹⁹F provide a wealth of information about the electronic environment and connectivity of atoms within a molecule.

The ¹H NMR spectrum of 2-chloro-2-fluoropropane is expected to be relatively simple, showing a singlet for the six equivalent methyl protons. The chemical shift of this singlet would be influenced by the electronegativity of the adjacent chlorine and fluorine atoms. Similarly, the ¹³C NMR spectrum would display signals for the methyl carbons and the quaternary carbon, with their chemical shifts providing insight into the electronic effects of the halogen substituents. The ¹⁹F NMR spectrum would exhibit a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a tertiary carbon.

While specific studies detailing the use of NMR in mechanistic investigations involving 2-chloro-2-fluoropropane are not abundant, this technique is broadly applied to study reactions of alkyl halides, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. For instance, NMR can be used to monitor the kinetics of a reaction by following the disappearance of reactant signals and the appearance of product signals over time. It can also be used to identify intermediates and byproducts, providing crucial evidence for a proposed reaction mechanism. The solvolysis of tertiary alkyl halides, for example, is a classic reaction studied using NMR to understand the formation and fate of carbocation intermediates. researchgate.net

Use of Multi-Dimensional NMR for Complex Mixture Analysis

Reactions involving 2-chloro-2-fluoropropane can often lead to a complex mixture of products and intermediates. One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, while useful, can present challenges in interpretation due to overlapping signals. Multi-dimensional NMR techniques, such as Correlation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for the unambiguous identification of the components in such mixtures.

COSY experiments are instrumental in identifying proton-proton (¹H-¹H) coupling networks within a molecule. For instance, in a reaction mixture containing potential elimination products like 2-fluoro-1-propene or substitution products, COSY can definitively establish the connectivity of protons, helping to distinguish between isomers.

HSQC spectroscopy correlates proton signals with the carbon atoms to which they are directly attached. This is particularly useful for assigning signals in complex mixtures where multiple proton environments exist. By providing a two-dimensional map of ¹H-¹³C correlations, HSQC can resolve ambiguities present in the one-dimensional spectra. For example, the chemical shifts of the methyl protons and the carbon to which they are attached can be unequivocally linked for each species in the mixture.

A hypothetical analysis of a reaction mixture of 2-chloro-2-fluoropropane using these techniques could yield the data presented in the interactive table below.

Interactive Data Table: Hypothetical Multi-Dimensional NMR Data for a Reaction Mixture of 2-Chloro-2-fluoropropane

| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) |

| 2-Chloro-2-fluoropropane | 1.75 (s) | 95.2 (s) | None | 1.75 ppm with 95.2 ppm |

| 2-Fluoro-1-propene | 4.6 (dd) | 158.1 (d) | 4.6 ppm with 1.8 ppm | 4.6 ppm with 158.1 ppm |

| 1.8 (s) | 20.5 (q) | 1.8 ppm with 4.6 ppm | 1.8 ppm with 20.5 ppm | |

| 2-Methoxy-2-fluoropropane | 3.2 (s) | 50.1 (q) | None | 3.2 ppm with 50.1 ppm |

| 1.5 (s) | 25.3 (q) | None | 1.5 ppm with 25.3 ppm |

In situ NMR Monitoring of Reaction Progress

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time directly within the NMR tube. This technique allows for the continuous observation of the disappearance of reactants and the appearance of products and any transient intermediates. For a tertiary haloalkane like 2-chloro-2-fluoropropane, which can undergo SN1-type reactions, in situ NMR can provide crucial kinetic data and evidence for the formation of a carbocation intermediate.

By acquiring a series of NMR spectra at regular intervals, the concentration of each species can be determined as a function of time. This data can then be used to determine the reaction rate constants and to elucidate the reaction mechanism. For example, monitoring the solvolysis of 2-chloro-2-fluoropropane in a deuterated solvent would allow for the direct observation of the formation of the corresponding alcohol or ether, providing insights into the reaction kinetics and the stability of the intermediate carbocation.

The following table illustrates the type of data that could be obtained from an in situ NMR study of the solvolysis of 2-chloro-2-fluoropropane.

Interactive Data Table: Hypothetical In Situ NMR Data for the Solvolysis of 2-Chloro-2-fluoropropane

| Time (minutes) | Concentration of 2-Chloro-2-fluoropropane (%) | Concentration of Product (%) |

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 20 | 72 | 28 |

| 30 | 61 | 39 |

| 60 | 37 | 63 |

| 120 | 14 | 86 |

Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical technique for the identification of reaction products and for gaining insights into reaction mechanisms by analyzing fragmentation patterns. In the context of 2-chloro-2-fluoropropane, mass spectrometry can be used to determine the molecular weight of the products and to deduce their structures based on how they fragment in the mass spectrometer.

Due to the presence of chlorine, the mass spectrum of 2-chloro-2-fluoropropane and its chlorine-containing products will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion can provide valuable structural information. For 2-chloro-2-fluoropropane, the cleavage of the carbon-halogen bonds is expected to be a primary fragmentation pathway. The loss of a chlorine atom would result in a fragment ion at m/z 61, while the loss of a fluorine atom would lead to a fragment at m/z 77 (for the ³⁵Cl isotope). The relative abundance of these fragments can provide information about the relative strengths of the C-Cl and C-F bonds. Further fragmentation of these primary ions can also be observed, providing additional structural clues.

The table below presents the expected major fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of 2-chloro-2-fluoropropane.

Interactive Data Table: Expected Mass Spectrometry Fragmentation of 2-Chloro-2-fluoropropane

| Fragment Ion | Formula | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) |

| Molecular Ion | [C₃H₆ClF]⁺ | 96 | 98 |

| Loss of Cl | [C₃H₆F]⁺ | 61 | - |

| Loss of F | [C₃H₆Cl]⁺ | 77 | 79 |

| Loss of CH₃ | [C₂H₃ClF]⁺ | 81 | 83 |

| Isopropyl cation | [C₃H₆]⁺ | 42 | 42 |

By coupling mass spectrometry with a separation technique such as gas chromatography (GC-MS), individual components of a complex reaction mixture can be separated and identified, providing a comprehensive picture of the reaction outcome. This is crucial for understanding the selectivity of a reaction and for optimizing reaction conditions.

Applications of 2 Chloro 2 Fluoropropane in Organic Synthesis

2-Chloro-2-fluoropropane as a Building Block for Complex Fluorinated Molecules

2-Chloro-2-fluoropropane serves as a compact and efficient source for the introduction of the 2-fluoropropyl or related moieties into larger, more complex molecules. Its utility as a building block stems from the differential reactivity of its carbon-halogen bonds, which allows for sequential and controlled chemical transformations.

Precursor in the Synthesis of Halogenated Alkenes

One of the fundamental applications of 2-Chloro-2-fluoropropane is its role as a precursor in the synthesis of halogenated alkenes, particularly 2-fluoropropene. This transformation is typically achieved through an elimination reaction, where the removal of a proton and the chloride ion results in the formation of a carbon-carbon double bond.

The resulting 2-fluoropropene is a valuable monomer and intermediate in its own right, serving as a building block for the synthesis of various fluorinated polymers and other functionalized organic molecules. The reaction conditions for this dehydrochlorination can be tuned to optimize the yield and selectivity of the desired alkene.

Table 1: Synthesis of 2-Fluoropropene from 2-Chloro-2-fluoropropane

| Reactant | Reagent/Conditions | Product | Application of Product |

| 2-Chloro-2-fluoropropane | Base (e.g., KOH, NaOH) | 2-Fluoropropene | Monomer for fluoropolymers, Intermediate in organic synthesis |

Intermediate in the Formation of Fluorinated Pharmaceuticals and Agrochemicals

While direct and widespread examples of 2-Chloro-2-fluoropropane as a key intermediate in the synthesis of commercially available pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its structural motif is relevant to the design of bioactive molecules. The related compound, 2-chloropropane, is a known intermediate in the synthesis of various pesticides, including Anilofos, Propachlor, and Flutolanil. innospk.com This precedent suggests the potential for 2-Chloro-2-fluoropropane to be utilized in the development of novel, fluorinated analogues of existing agrochemicals, potentially leading to enhanced efficacy or improved environmental profiles.

The introduction of a fluorine atom can significantly impact the biological activity of a molecule. Therefore, the use of 2-Chloro-2-fluoropropane as a starting material or intermediate could offer a strategic advantage in the synthesis of new generations of pharmaceuticals and crop protection agents. Further research and development in this area may yet reveal its broader applicability in these critical sectors.

Role in Specific Synthetic Reactions

The unique electronic and steric environment of the tertiary carbon atom in 2-Chloro-2-fluoropropane, substituted with two different halogens, dictates its reactivity in various synthetic transformations.

Friedel-Crafts Alkylation and Related Aromatic Functionalization

2-Chloro-2-fluoropropane can participate in Friedel-Crafts alkylation reactions to introduce the 2-propyl group onto aromatic rings. In the presence of a Lewis acid catalyst, such as aluminum chloride, a carbocation intermediate is generated, which then undergoes electrophilic aromatic substitution.

A key aspect of the reactivity of fluorohaloalkanes in Friedel-Crafts reactions is the relative lability of the carbon-halogen bonds. While the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, the interaction of the halogen with the Lewis acid catalyst plays a crucial role. The high polarity of the C-F bond and the strong bond formed between fluorine and the Lewis acid can lead to the preferential cleavage of the C-F bond under certain conditions. This reactivity can be influenced by factors such as the nature of the Lewis acid and the reaction temperature.

Table 2: Factors Influencing Halogen Reactivity in Friedel-Crafts Reactions

| Factor | Influence on C-F vs. C-Cl Bond Cleavage |

| Lewis Acid Strength | Stronger Lewis acids can facilitate the cleavage of the stronger C-F bond. |

| Reaction Temperature | Higher temperatures can provide the necessary energy to overcome the higher activation energy for C-F bond cleavage. |

| Nature of the Aromatic Substrate | The nucleophilicity of the aromatic ring can influence the reaction pathway. |

Participation in Cross-Coupling Reactions

The participation of 2-Chloro-2-fluoropropane in modern cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, is not well-established in the current scientific literature. These reactions typically involve the coupling of an organometallic reagent with an organic halide. The success of such reactions with 2-Chloro-2-fluoropropane would depend on the ability to achieve selective oxidative addition of a palladium or other transition metal catalyst into either the C-Cl or C-F bond. Given the strength of the C-F bond, selective activation of the C-Cl bond would be the more probable pathway. However, the development of specific catalytic systems capable of efficiently coupling this type of tertiary alkyl halide remains an area for future research.

Strategies for Selective Functionalization of 2-Chloro-2-fluoropropane

The presence of two different halogen atoms on the same carbon atom in 2-Chloro-2-fluoropropane presents both a challenge and an opportunity for selective functionalization. Achieving selectivity in the substitution of either the chlorine or the fluorine atom is crucial for its utility as a versatile building block.

The selective cleavage of the C-Cl bond over the much stronger C-F bond is the more thermodynamically and kinetically favored process in nucleophilic substitution reactions. This inherent difference in bond strength forms the primary basis for selective functionalization. By choosing appropriate nucleophiles and reaction conditions, it is possible to displace the chloride ion while leaving the fluoride (B91410) intact.

For instance, in the Swarts reaction, which is used to synthesize alkyl fluorides, 2-chloro-2-fluoropropane can be a byproduct in the synthesis of 2,2-difluoropropane (B1294401) from 2,2-dichloropropane (B165471), highlighting the stepwise nature of halogen exchange. quora.com This suggests that under controlled conditions, the reaction can be stopped at the monosubstitution stage.

Future research in this area could focus on the development of catalytic systems that can selectively activate one of the carbon-halogen bonds, enabling a broader range of transformations and further expanding the synthetic utility of 2-Chloro-2-fluoropropane.

Regioselective Reactions at Halogenated Carbon Centers

The differential reactivity of the carbon-chlorine and carbon-fluorine bonds is the key to unlocking the synthetic potential of 2-chloro-2-fluoropropane. Generally, the C-Cl bond is longer and weaker than the C-F bond, making it more susceptible to nucleophilic substitution and reduction. This inherent difference in reactivity allows for regioselective reactions, where one halogen can be manipulated while the other remains intact.

In principle, nucleophilic substitution reactions on 2-chloro-2-fluoropropane would be expected to proceed with the selective displacement of the chloride ion. This is because chloride is a better leaving group than fluoride. Such a transformation would lead to the formation of a variety of 2-fluoro-2-substituted propane (B168953) derivatives, which are valuable motifs in the synthesis of fluorinated analogs of biologically active molecules.

Table 1: Hypothetical Regioselective Nucleophilic Substitution Reactions of 2-Chloro-2-fluoropropane

| Nucleophile (Nu⁻) | Expected Product | Potential Significance |

| RO⁻ (Alkoxide) | 2-alkoxy-2-fluoropropane | Precursor to fluorinated ethers |

| R₂N⁻ (Amide) | 2-amino-2-fluoropropane | Building block for fluorinated amines |

| CN⁻ (Cyanide) | 2-cyano-2-fluoropropane | Precursor to fluorinated carboxylic acids and amines |

| R-MgX (Grignard) | 2-alkyl/aryl-2-fluoropropane | Formation of C-C bonds to create more complex fluorinated structures |

It is important to note that while these reactions are chemically plausible, detailed research findings on the specific application of 2-chloro-2-fluoropropane in such regioselective substitutions are not extensively documented in publicly available literature. The tertiary nature of the carbon center might also favor elimination reactions, leading to the formation of 2-fluoropropene, depending on the reaction conditions and the nature of the nucleophile/base used.

Development of Novel Reagents for Selective Transformations

Beyond its use as a direct substrate, 2-chloro-2-fluoropropane holds promise as a precursor for the development of novel reagents for selective organic transformations. The ability to selectively manipulate one of its halogen atoms could be harnessed to create new chemical tools.

One potential application lies in the synthesis of organometallic reagents. For instance, the selective reaction of 2-chloro-2-fluoropropane with an active metal, such as magnesium or lithium, could theoretically lead to the formation of a "2-fluoro-2-propyl" Grignard or organolithium reagent. The generation of such a reagent would be a significant achievement, providing a nucleophilic source of the 2-fluoroisopropyl group.

Table 2: Potential Novel Reagents Derived from 2-Chloro-2-fluoropropane

| Reagent Type | Method of Preparation | Potential Application |

| Organometallic Reagent | Reaction with Mg or Li | Introduction of the 2-fluoroisopropyl group into organic molecules |

| Fluorinating Agent | Transformation into a derivative with a labile fluorine | Development of new electrophilic or nucleophilic fluorinating agents |

The development of such reagents would open up new avenues for the synthesis of complex fluorinated molecules. For example, a "2-fluoro-2-propyl" Grignard reagent could be used in reactions with carbonyl compounds to synthesize tertiary alcohols containing a geminal fluorine atom, a structural motif of interest in medicinal chemistry.

However, the synthesis and stability of such organometallic reagents derived from 2-chloro-2-fluoropropane would need to be carefully investigated. The presence of the fluorine atom could influence the reactivity and stability of the organometallic species. As with its direct application in regioselective reactions, the exploration of 2-chloro-2-fluoropropane as a precursor to novel reagents is an area that warrants further research to fully realize its synthetic potential.

Conclusion and Future Research Directions

Summary of Key Findings in 2-Chloro-2-fluoropropane Research

Research into 2-Chloro-2-fluoropropane, a hydrochlorofluorocarbon (HCFC), has primarily focused on its synthesis and fundamental characterization. A significant finding in its preparation involves the reaction of 2-chloropropene (B1346963) with anhydrous hydrogen fluoride (B91410). Studies have demonstrated that the yield of this synthesis can be optimized through the choice of solvent and catalyst. For instance, one method reports a 47% yield using stannic chloride as a catalyst. An improved approach, achieving a higher yield of 75%, utilizes nitrobenzene (B124822) as a solvent to moderate the reactivity of hydrogen fluoride, highlighting the importance of reaction conditions in controlling the outcome.

The structural and electronic properties of 2-Chloro-2-fluoropropane have been elucidated through various spectroscopic techniques. These characterization studies form a crucial part of the research findings, providing the empirical data necessary for its identification and for theoretical comparisons. Mass spectrometry reveals characteristic fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, provides insight into the local electronic environment of the fluorine atom. nih.gov Infrared (IR) spectroscopy studies help in identifying the vibrational modes of its chemical bonds. While detailed analyses of its IR spectrum are not extensively published, the expected absorptions would correspond to C-H, C-C, C-Cl, and C-F bond vibrations. docbrown.info

The presence of both a chlorine and a fluorine atom on the same tertiary carbon gives the molecule unique reactivity, making it a point of interest in synthetic chemistry. It is recognized as a potentially useful synthetic intermediate for creating other fluorinated organic compounds. This utility stems from the ability to selectively target the C-Cl or C-F bond in subsequent reactions, a key finding for its application in organofluorine chemistry. The study of such simple, mixed-halogenated alkanes contributes to a more fundamental understanding of how fluorine and chlorine substituents influence molecular properties and reactivity.

Table 1: Physical and Chemical Properties of 2-Chloro-2-fluoropropane

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆ClF |

| Molecular Weight | 96.53 g/mol |

| CAS Number | 420-44-0 |

| Boiling Point | 35.2 °C |

| IUPAC Name | 2-chloro-2-fluoropropane |

Data sourced from multiple chemical databases. nih.govguidechem.com

Unresolved Questions and Emerging Research Avenues

Despite the foundational knowledge established, several unresolved questions remain in the study of 2-Chloro-2-fluoropropane. The kinetics and mechanisms of its formation and subsequent reactions are not well-documented in publicly available literature. A detailed investigation into the reaction pathways, transition states, and the influence of various catalysts on its synthesis from 2-chloropropene could provide deeper chemical insights. Understanding the precise mechanism would allow for more rational process optimization and catalyst design.

An emerging research avenue is its potential application as a building block in the synthesis of more complex, biologically active molecules or advanced materials. The field of organofluorine chemistry is rapidly expanding, as the introduction of fluorine can dramatically alter the properties of pharmaceuticals and agrochemicals. Research could explore the selective cleavage of the C-Cl bond while retaining the C-F bond, or vice versa, to use 2-Chloro-2-fluoropropane as a precursor to novel fluorinated propanes with specific functionalities. The development of new synthetic methodologies where this compound serves as a key starting material is a promising area for future exploration.

Furthermore, there is a lack of comprehensive studies on its environmental fate and atmospheric chemistry. As an HCFC, understanding its atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP) with high precision is crucial. synquestlabs.com While classified as a Class II ozone-depleting substance, detailed experimental and computational studies on its atmospheric degradation pathways and reaction products are not widely available. synquestlabs.com Such research is vital for a complete environmental risk assessment.

Potential for Advanced Methodological Integration in Future Studies

Future research on 2-Chloro-2-fluoropropane would greatly benefit from the integration of advanced computational and analytical methodologies. Ab initio and Density Functional Theory (DFT) calculations could be employed to model its synthesis reactions, providing detailed energetic profiles of reaction pathways and transition state structures. These computational studies could also be used to predict and interpret its spectroscopic properties (NMR, IR, etc.) with greater accuracy, corroborating experimental findings and providing a deeper understanding of its molecular structure and bonding.

In the realm of experimental techniques, advanced mass spectrometry methods could be used to study its fragmentation pathways in detail. High-resolution infrared spectroscopy, potentially in molecular beams, could resolve the fine rotational-vibrational structure of the molecule, offering precise data on its geometry and intramolecular dynamics. acs.org Such high-resolution data would be invaluable for benchmarking theoretical calculations.

Moreover, if its use as a synthetic intermediate expands, there will be a need for advanced analytical techniques to detect and quantify it as a potential impurity in final products. The development of sensitive chromatographic methods coupled with mass spectrometry (e.g., GC-MS/MS) would be essential for quality control in any industrial process utilizing this compound. These advanced methods would provide the robust, quantitative data needed to address the unresolved questions about its reactivity, environmental impact, and potential applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-2-fluoropropane |

| 2-chloropropene |

| Hydrogen fluoride |

| Stannic chloride |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Chloro-2-fluoropropane?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, such as reacting 2-propanol derivatives with fluorinating agents (e.g., HF or KF) under controlled conditions. Key steps include refluxing with a catalyst (e.g., H₂SO₄), followed by washing (using NaHCO₃ to neutralize acids), drying (anhydrous MgSO₄), and redistillation to isolate the product. Ensure stoichiometric ratios and temperature control to minimize byproducts like alkenes .

- Characterization : Confirm purity via GC-MS and structural identity using H/F NMR. Compare boiling points and densities with literature values (e.g., boiling point ~44–46°C for analogous chlorofluorocarbons) .

Q. What safety protocols are critical when handling 2-Chloro-2-fluoropropane?

- Handling : Use explosion-proof equipment, ground containers to prevent static discharge, and avoid open flames (flash point: ≤-30°C). Work in a fume hood with PPE (gloves, goggles, flame-resistant lab coats) .

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at ≤4°C. Label with GHS hazard symbols (flammable liquid, harmful if inhaled) and maintain spill kits with non-sparking tools .

Q. How should researchers document experimental procedures to ensure reproducibility?

- Guidelines : Follow academic journal standards (e.g., Beilstein Journal of Organic Chemistry):

- Detail reaction conditions (molar ratios, temperature, catalysts).

- Report purification steps (washing agents, drying time) and analytical data (spectra, retention times).

- For novel compounds, provide full synthetic and characterization protocols in the main text or supplementary materials .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of 2-Chloro-2-fluoropropane be resolved?

- Approach : Perform thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. O₂) to assess decomposition pathways. Cross-validate with DFT calculations to predict bond dissociation energies (C-Cl vs. C-F). Replicate experiments using standardized protocols to isolate variables like impurity levels .

- Case Study : If discrepancies arise in decomposition temperatures, compare experimental setups (e.g., heating rate, sample size) and purity metrics (GC-MS) across studies .

Q. What methodologies assess the environmental impact of 2-Chloro-2-fluoropropane under international regulations?

- Regulatory Analysis : Classify the compound under Montreal Protocol Annex C (Group II) as a hydrochlorofluorocarbon (HCFC-271ba). Evaluate ozone depletion potential (ODP) and global warming potential (GWP) via computational models (e.g., AIM/APEX) and atmospheric lifetime studies .

- Ecotoxicology : Conduct aquatic toxicity assays (e.g., Daphnia magna LC₅₀) and soil mobility tests to inform disposal guidelines .

Q. What advanced synthetic routes enable derivatization of 2-Chloro-2-fluoropropane into fluorinated organics?

- Strategies :

- Nucleophilic Aromatic Substitution : React with aryl Grignard reagents to form fluorinated aromatics.

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to attach functional groups (e.g., esters, amines).

- Reduction : Convert to 2-fluoro-2-propanol via hydrolysis (NaOH/H₂O), then oxidize to ketones .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, vapor pressure)?

- Validation Protocol :

Standardize Measurements : Use IUPAC-recommended methods (e.g., static vapor pressure apparatus).

Cross-Lab Collaboration : Share samples with independent labs to eliminate equipment bias.

Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., CAS Common Chemistry) and apply statistical models (ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.